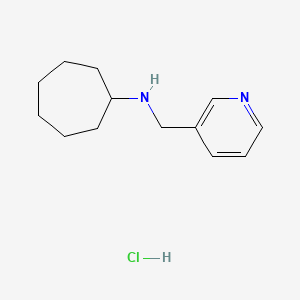
N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride
Descripción general
Descripción
“N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride” is a chemical compound with the CAS Number: 1158534-34-9 . It has a molecular weight of 240.78 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H20N2.ClH/c1-2-4-8-13(7-3-1)15-11-12-6-5-9-14-10-12;/h5-6,9-10,13,15H,1-4,7-8,11H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 240.78 . More specific physical and chemical properties are not available in the resources I have.Aplicaciones Científicas De Investigación
Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Development
Heterocyclic N-oxide derivatives, which share structural similarities with N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride, are known for their versatility in organic synthesis and significant roles in drug development. These compounds, including pyridine N-oxides, have demonstrated a range of functionalities, particularly in forming metal complexes, designing catalysts, and facilitating asymmetric catalysis. Their importance extends to medicinal applications, where they have shown potential in anti-cancer, anti-bacterial, and anti-inflammatory activities (Li et al., 2019).
Role in Catalysis and Aromatization Processes
Compounds structurally related to N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride have been investigated for their role in catalysis, particularly in the aromatization of hydrocarbons. Research on the aromatization of heptanes and cycloheptane over platinum-alumina catalysts highlights the intricate mechanisms involved, which may shed light on the catalytic potential of N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride derivatives (Pines & Nogueira, 1981).
Inhibition of Cytochrome P450 Isoforms
The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes can provide insights into the potential pharmaceutical applications of N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride. Understanding the selectivity and potency of such inhibitors is crucial for predicting drug-drug interactions and tailoring therapeutic strategies (Khojasteh et al., 2011).
Electrochemical Reduction of O2 in Fuel Cells
The exploration of pyrolyzed metal-nitrogen-carbon (M-N-C) materials, which may include N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride derivatives, has advanced the development of sustainable catalysts for the oxygen reduction reaction in fuel cells. These materials demonstrate significant potential in enhancing the performance and efficiency of fuel cells, highlighting the application of N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride in energy conversion technologies (Li & Jaouen, 2018).
Analytical Pyrolysis of Soil Organic Matter
The application of analytical pyrolysis techniques in soil organic matter research provides a framework for investigating the environmental implications of N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride. These studies contribute to our understanding of organic precursors, SOM composition, and the impact of specific compounds on soil functions and environmental chemistry (Leinweber & Schulten, 1999).
Safety and Hazards
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)cycloheptanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-2-4-8-13(7-3-1)15-11-12-6-5-9-14-10-12;/h5-6,9-10,13,15H,1-4,7-8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLJUDQFJYJVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086072.png)
![5-[(Diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride](/img/structure/B3086081.png)
amine hydrochloride](/img/structure/B3086086.png)
amine hydrochloride](/img/structure/B3086091.png)
![(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086099.png)
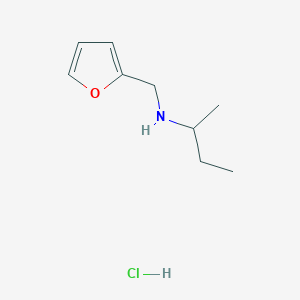
![(2-Methylpropyl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B3086117.png)

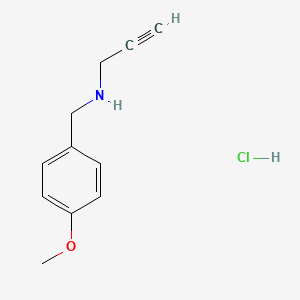
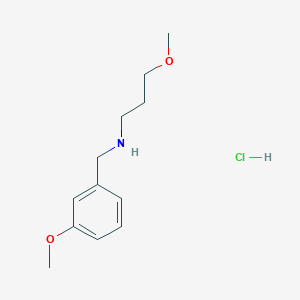
![(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086154.png)
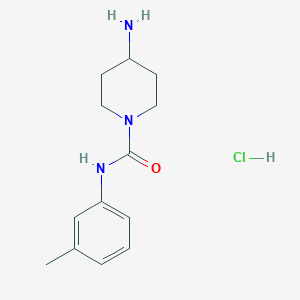
amine hydrochloride](/img/structure/B3086163.png)
![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086166.png)